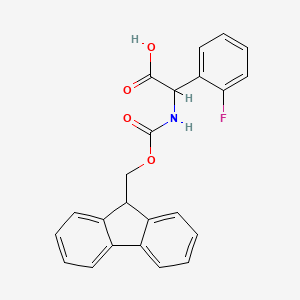

Fmoc-2-fluoro-DL-phenylglycine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FNO4/c24-20-12-6-5-11-18(20)21(22(26)27)25-23(28)29-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDAWMNMWMAJCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-2-fluoro-DL-phenylglycine CAS number and molecular weight.

An In-Depth Technical Guide to Fmoc-2-fluoro-DL-phenylglycine for Advanced Peptide Synthesis

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the synthesis, properties, and application of this compound. It moves beyond a simple datasheet to provide field-proven insights into its strategic use in modern peptide chemistry.

Introduction: The Strategic Value of Modified Amino Acids

In the landscape of therapeutic peptide development and chemical biology, the twenty canonical amino acids represent only the starting point. The introduction of non-canonical amino acids (ncAAs) is a powerful strategy for engineering peptides with enhanced pharmacological profiles.[1] These modifications can confer critical advantages, including increased metabolic stability, refined binding affinity, and controlled conformational states.

This compound is a specialized building block that embodies three key principles of modern peptide design:

-

The Phenylglycine Scaffold: As a non-canonical amino acid, phenylglycine introduces conformational constraints that can rigidify the peptide backbone, often leading to improved target selectivity.

-

Fluorine Substitution: The incorporation of fluorine, the most electronegative element, imparts unique stereoelectronic properties. This can enhance binding interactions, block metabolic degradation pathways, and improve the overall pharmacokinetic profile of a peptide.[2][3][4]

-

Fmoc Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS), enabling an orthogonal protection strategy under mild, base-labile conditions that preserve the integrity of complex and sensitive peptide chains.[5][6][7]

This guide will dissect the technical attributes of this compound, providing the necessary framework for its successful application.

Core Physicochemical Properties

A precise understanding of a building block's fundamental properties is critical for its effective use. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 433291-96-4 | [8] |

| Molecular Formula | C₂₃H₁₈FNO₄ | [8] |

| Molecular Weight | 391.4 g/mol | [8] |

| Appearance | Typically a white to off-white powder | N/A |

| Stereochemistry | DL- (Racemic mixture) | N/A |

The compound is a racemic mixture, meaning it contains both the D- and L-enantiomers. This is a critical consideration for peptide design, as the stereochemistry at this position will significantly influence the final three-dimensional structure of the peptide.

Application in Solid-Phase Peptide Synthesis (SPPS)

The true utility of this compound lies in its incorporation into a growing peptide chain via SPPS. The following protocol outlines a standard, self-validating workflow for this process.

Experimental Protocol: Single Coupling Cycle

This protocol assumes a standard manual or automated SPPS setup starting from a resin-bound peptide with a free N-terminal amine.

1. Resin Swelling:

- Action: Swell the peptide-resin in an appropriate solvent, typically N,N-Dimethylformamide (DMF), for 30-60 minutes.

- Causality: Proper swelling of the polymer support is essential to ensure that all reactive sites are accessible to reagents, maximizing reaction efficiency.

2. Fmoc Deprotection:

- Action: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Drain and repeat once.

- Causality: Piperidine, a secondary amine, acts as a mild base that initiates a β-elimination reaction, cleaving the acid-sensitive Fmoc group and liberating the N-terminal amine for the next coupling step.[1][7] The fluorenyl group's strong UV absorbance allows for real-time monitoring of this step to ensure completion.[5]

3. Washing:

- Action: Thoroughly wash the resin with DMF (5-7 cycles) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

- Causality: Incomplete washing is a common source of synthesis failure. Residual piperidine will neutralize the incoming activated amino acid, preventing coupling.

4. Amino Acid Activation and Coupling:

- Action: In a separate vessel, pre-activate this compound (3-5 equivalents over resin loading) with a coupling reagent like HBTU/HCTU (1 eq. to the amino acid) in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2 eq. to the amino acid) in DMF. Add this activation mixture to the resin.

- Causality: The coupling reagent converts the amino acid's carboxylic acid into a highly reactive ester, facilitating nucleophilic attack by the resin-bound free amine to form a stable peptide bond. DIPEA acts as a proton scavenger.

- Expert Insight: Phenylglycine derivatives are known to be susceptible to racemization, especially during the activation step.[9] To mitigate this, minimizing the pre-activation time (typically < 5 minutes) is crucial. Using sterically hindered bases or alternative coupling reagents can also reduce epimerization.

5. Washing:

- Action: Wash the resin with DMF (3-5 cycles) followed by Dichloromethane (DCM) to remove excess reagents and byproducts.

- Causality: This step prepares the resin for the next deprotection cycle or final cleavage, ensuring a high-purity final product.

Visualizing the SPPS Cycle

The following diagram illustrates the core workflow for incorporating a single Fmoc-protected amino acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. chempep.com [chempep.com]

- 6. Automated Peptide Synthesizers [peptidemachines.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. labsolu.ca [labsolu.ca]

- 9. semanticscholar.org [semanticscholar.org]

Synthesis and purification of Fmoc-2-fluoro-DL-phenylglycine.

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-2-fluoro-DL-phenylglycine

Foreword: The Strategic Value of Fluorinated Amino Acids

In the landscape of modern peptide chemistry and drug development, the site-selective incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, fluorinated amino acids represent a particularly powerful tool. The introduction of fluorine can profoundly alter the physicochemical properties of a peptide, enhancing metabolic stability, modulating conformation, and improving binding affinity through unique electronic interactions.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound, a valuable building block for researchers seeking to leverage the benefits of fluorine chemistry in their peptide-based therapeutics and research tools.

This document is structured not as a rigid protocol, but as a narrative of scientific decision-making, guiding the researcher through the causality of each step to ensure a robust, reproducible, and high-purity outcome.

Part 1: Strategic Overview of the Synthetic Workflow

The synthesis of this compound is best approached as a two-stage process. First, the precursor amino acid, 2-fluoro-DL-phenylglycine, is synthesized. Second, the alpha-amino group of this precursor is protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This strategy ensures a clean and efficient introduction of the crucial, base-labile Fmoc protecting group, which is fundamental for modern solid-phase peptide synthesis (SPPS).[3][4]

The overall workflow is depicted below, illustrating the progression from commercially available starting materials to the final, characterized product.

Caption: Overall workflow from starting materials to final product.

Part 2: Synthesis and Protection Protocols

Synthesis of 2-Fluoro-DL-phenylglycine (Precursor)

Expertise & Rationale: The Strecker synthesis is a classic, robust, and cost-effective method for producing α-amino acids from aldehydes. The reaction proceeds via an aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid. While other methods exist, the Strecker synthesis is well-documented and reliable for phenylglycine analogs.[5]

Protocol:

-

Reaction Setup: In a well-ventilated fume hood, combine 2-fluorobenzaldehyde (1.0 eq), ammonium chloride (1.2 eq), and sodium cyanide (1.1 eq) in a suitable reaction vessel containing a 1:1 mixture of methanol and water.

-

Causality: The aqueous methanol solvent system is chosen to dissolve both the organic aldehyde and the inorganic salts, facilitating a homogenous reaction environment. Ammonium chloride serves as the ammonia source.

-

-

Reaction Execution: Stir the mixture at 50-60°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.

-

Hydrolysis: After cooling the reaction mixture to room temperature, concentrate it under reduced pressure to remove the methanol. Add a strong acid, such as 6M hydrochloric acid, and reflux the mixture for 6-8 hours.

-

Causality: This harsh acidic condition is necessary to hydrolyze the stable nitrile intermediate to a carboxylic acid.

-

-

Isolation: Cool the solution and neutralize it to its isoelectric point (typically pH 5-6) with a base like ammonium hydroxide. The amino acid will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold water, followed by a small amount of cold ethanol to remove residual impurities, and dry under vacuum. The resulting white solid is 2-fluoro-DL-phenylglycine, which is typically of sufficient purity for the next step.

Fmoc-Protection of 2-Fluoro-DL-phenylglycine

Expertise & Rationale: The protection of the α-amino group is achieved by reacting it with an activated Fmoc derivative. N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is preferred over Fmoc-Cl due to its higher stability and lower propensity to form side products.[6] The reaction is performed under basic conditions to deprotonate the amino group, rendering it nucleophilic, while the succinimide ester provides a good leaving group.[7][8]

Protocol:

-

Dissolution: Dissolve 2-fluoro-DL-phenylglycine (1.0 eq) in a 10% aqueous sodium bicarbonate solution. The volume should be sufficient to fully dissolve the amino acid.

-

Causality: Sodium bicarbonate provides the basic environment (pH ~8-9) required for the deprotonation of the amino group, making it reactive towards the Fmoc-OSu. This mild base is chosen to minimize the hydrolysis of the Fmoc-OSu reagent.

-

-

Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in a water-miscible organic solvent like dioxane or acetone.[7] Add this solution dropwise to the stirring amino acid solution at 0-5°C.

-

Causality: Adding the Fmoc-OSu solution slowly at a reduced temperature helps to control the exothermic reaction and further minimizes the hydrolysis of the reagent, maximizing the yield of the desired product. The slight excess of Fmoc-OSu ensures the complete conversion of the starting amino acid.

-

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

-

Monitoring: The reaction can be monitored by TLC, staining with ninhydrin. The disappearance of the ninhydrin-positive spot corresponding to the free amino acid indicates reaction completion.

| Reagent | Molar Eq. | Purpose |

| 2-Fluoro-DL-phenylglycine | 1.0 | Starting material |

| Fmoc-OSu | 1.05 | Fmoc-donating reagent for amine protection[6] |

| Sodium Bicarbonate (NaHCO₃) | ~2.0-3.0 | Base to deprotonate the amino group and neutralize the released N-hydroxysuccinimide[4] |

| Dioxane/Water (or Acetone/Water) | - | Solvent system to dissolve both polar and non-polar reactants |

| Table 1: Key Reagents for the Fmoc-Protection Reaction. |

Part 3: Purification and Isolation

Trustworthiness & Rationale: A robust purification protocol is critical for obtaining a final product suitable for peptide synthesis, where high purity is paramount to avoid the formation of deletion or modified peptide sequences.[9] The following workflow is designed to systematically remove unreacted reagents and by-products.

Caption: Step-by-step purification and isolation workflow.

Detailed Protocol:

-

Initial Work-up: Dilute the reaction mixture with a significant volume of water. Transfer the mixture to a separatory funnel and wash two to three times with diethyl ether. Discard the organic layers.

-

Causality: This wash removes unreacted Fmoc-OSu and the fluorescent by-product, dibenzofulvene, which are soluble in diethyl ether, while the desired salt of the Fmoc-amino acid remains in the aqueous phase.[7]

-

-

Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 1M HCl with vigorous stirring. A white precipitate of this compound will form.

-

Causality: Acidification protonates the carboxylate group, rendering the molecule neutral and significantly reducing its solubility in water, thus causing it to precipitate.

-

-

Isolation of Crude Product: Collect the white solid by vacuum filtration, wash the filter cake with cold water to remove residual salts, and dry.

-

Recrystallization for Final Purity: Dissolve the crude product in a minimal amount of hot ethyl acetate. Once fully dissolved, slowly add hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) for several hours to complete crystallization.

-

Causality: This solvent system is effective for many Fmoc-amino acids.[7] The product is soluble in the polar solvent (ethyl acetate) when hot, but its solubility decreases upon cooling and the addition of a non-polar anti-solvent (hexane), allowing for the formation of pure crystals while impurities remain in the mother liquor.

-

-

Final Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under high vacuum at a moderate temperature (~40°C) to yield the final product.

Part 4: Quality Control and Characterization

Self-Validation: The identity and purity of the final compound must be rigorously confirmed. This ensures that the material is suitable for its intended application in SPPS, where impurities can lead to failed syntheses.

| Analysis Method | Parameter | Expected Result |

| Reverse-Phase HPLC | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase A: 0.1% TFA in WaterMobile Phase B: 0.1% TFA in AcetonitrileGradient: 5% to 95% B over 20 minDetection: 265 nm & 301 nm (Fmoc group), 220 nm (peptide backbone)[10] | A single major peak with purity ≥98.5%. The retention time will be characteristic of the compound's hydrophobicity. |

| Mass Spectrometry | Electrospray Ionization (ESI-MS) in negative or positive mode. | Calculated Molecular Weight for C₂₄H₂₀FNO₄: 405.42 g/mol . Expected [M-H]⁻ at m/z 404.1 or [M+H]⁺ at m/z 406.1. |

| ¹H NMR | (400 MHz, DMSO-d₆) | δ 7.0-8.0 ppm: Aromatic protons from the fluorenyl and fluorophenyl groups.δ ~5.5 ppm: CH proton alpha to the nitrogen.δ ~4.2-4.4 ppm: CH₂ and CH of the Fmoc group. |

| ¹⁹F NMR | (376 MHz, DMSO-d₆) | A single resonance characteristic of the fluorine atom on the phenyl ring. |

| Melting Point | Determined using a standard melting point apparatus. | A sharp melting range (e.g., 1-2°C) indicates high purity. (Literature value for similar Fmoc-2-fluoro-L-phenylalanine is 120-124°C[2]). |

| Table 2: Analytical Parameters for Final Product Validation. |

References

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]

-

PubMed Central (PMC). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [Link]

-

UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of fluorinated amino acids and peptides. [Link]

-

MDPI. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. [Link]

Sources

- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. chempep.com [chempep.com]

- 5. 2-(2-Chlorophenyl)glycine | 88744-36-9 [chemicalbook.com]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. ajpamc.com [ajpamc.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Solubility of Fmoc-2-fluoro-DL-phenylglycine in common SPPS solvents.

An In-Depth Technical Guide to the Solubility of Fmoc-2-fluoro-DL-phenylglycine in Common SPPS Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids is a cornerstone of modern peptide science, enabling the development of novel therapeutics with enhanced stability, potency, and pharmacokinetic profiles. This compound is one such building block, offering unique structural and electronic properties due to its fluorine substitution. However, its successful application in Solid-Phase Peptide Synthesis (SPPS) is fundamentally dependent on a property that is often overlooked yet critical: its solubility in the solvents used for coupling reactions. This guide provides a comprehensive framework for understanding, predicting, and, most importantly, empirically determining the solubility of this compound in common SPPS solvents. We will explore the theoretical underpinnings of its solubility, present a robust, self-validating experimental protocol for its quantification, and discuss the practical implications for peptide synthesis workflows.

Introduction: The Challenge of Non-Canonical Residues

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, yet its success hinges on the efficient and complete execution of two key steps: Fmoc deprotection and amino acid coupling.[1] For these reactions to proceed to completion, all reagents, particularly the incoming Fmoc-protected amino acid, must be fully dissolved in the reaction solvent.[2][] Inadequate solubility can lead to a host of problems, including incomplete coupling, the formation of deletion sequences, and significant challenges in the final purification of the target peptide.[4]

The primary solvents used in Fmoc-SPPS are polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), chosen for their ability to dissolve reagents and swell the resin support.[7][8] Dichloromethane (DCM) is also used, though its lower polarity makes it a poorer solvent for many large Fmoc-amino acids.[9] This guide will provide the necessary tools to evaluate the performance of this compound in these critical solvents.

Physicochemical Profile and Solubility Prediction

The solubility of an Fmoc-amino acid is governed by the interplay of its constituent parts: the large, hydrophobic Fmoc group, the amino acid side chain, and the free carboxyl group.

-

Fmoc Group: This group is inherently nonpolar and dominates the solubility profile, generally favoring dissolution in polar aprotic solvents over less polar ones.

-

Phenylglycine Core: The phenyl ring is hydrophobic, further contributing to poor solubility in highly polar or aqueous environments.

-

Fluorine Substitution: The C-F bond is highly polarized, but the small size and high electronegativity of fluorine mean it has a complex effect. It can increase local polarity but also enhance hydrophobicity (the "fluorous" effect). Its impact on crystal lattice energy can also significantly alter solubility compared to its non-fluorinated counterpart, Fmoc-DL-phenylglycine.

-

Carboxyl Group: The free carboxylic acid can participate in hydrogen bonding, but this is often insufficient to overcome the hydrophobicity of the rest of the molecule.

Based on this structure, we can predict that this compound will exhibit moderate to good solubility in strong polar aprotic solvents like DMF and NMP, and significantly lower solubility in a less polar solvent like DCM.[9][10] However, this prediction must be confirmed experimentally.

Core Experimental Protocol: Determining Solubility

The following protocol provides a reliable, self-validating method for determining the solubility of this compound. This method is based on creating a saturated solution and quantifying the dissolved amount via HPLC.[11]

Materials

-

This compound

-

SPPS-grade solvents: DMF, NMP, DCM

-

Analytical balance (± 0.01 mg)

-

2.0 mL microcentrifuge tubes

-

Vortex mixer

-

Thermostatic shaker (set to 25 °C)

-

Centrifuge

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector (301 nm)

-

Volumetric flasks

-

Syringe filters (0.22 µm)

Step-by-Step Methodology

Part A: Preparation of Saturated Solutions

-

Aliquot Compound: Accurately weigh approximately 20-30 mg of this compound into three separate 2.0 mL microcentrifuge tubes. Record the exact mass for each.

-

Solvent Addition: To each tube, add a precise volume (e.g., 1.00 mL) of one of the test solvents (DMF, NMP, DCM).

-

Equilibration: Tightly cap the tubes. Place them in a thermostatic shaker set to 25 °C and agitate vigorously for at least 2 hours to ensure the solution reaches equilibrium. A longer time (up to 24 hours) may be necessary if the compound is slow to dissolve.

-

Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet all undissolved solid. This step is critical to ensure only the supernatant is analyzed.

Part B: Analysis by HPLC

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/mL) in a suitable solvent (DMF is often a good choice).

-

HPLC Analysis of Standards: Inject the standards onto the HPLC system and record the peak area at 301 nm (for the Fmoc group).[6] Plot a calibration curve of peak area versus concentration.

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant from each equilibrated sample tube. Crucially, do not disturb the solid pellet.

-

Dilution: Perform a precise, high-factor dilution of the supernatant (e.g., 1:100 or 1:200) into the same solvent used for the standard curve. This brings the concentration into the linear range of the calibration curve.

-

HPLC Analysis of Samples: Inject the diluted samples onto the HPLC and record the peak areas.

-

Calculation: Use the standard curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to calculate the concentration of the original saturated solution. This value is the solubility.

Experimental Workflow Diagram

Caption: Workflow for empirical solubility determination.

Data Presentation and Interpretation

The results of the solubility experiment should be summarized in a clear, tabular format. While actual experimental data is not available, the table below serves as a template for presenting the results.

Table 1: Hypothetical Solubility of this compound at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (Molar, M)¹ | Implications for SPPS |

| DMF | 36.7 | e.g., 170 | e.g., 0.42 | Excellent. Standard 0.3-0.5 M solutions are achievable. |

| NMP | 32.2 | e.g., 185 | e.g., 0.46 | Excellent. May be slightly better than DMF for hydrophobic sequences.[10] |

| DCM | 8.9 | e.g., 15 | e.g., 0.037 | Poor. Not suitable for preparing coupling solutions.[9] |

¹Calculated based on a molecular weight of ~405.4 g/mol for Fmoc-2-fluoro-phenylglycine.

Interpreting the Results:

-

High Solubility (DMF/NMP): If solubility is high (>150 mg/mL or >0.3 M), the amino acid can be used in standard SPPS protocols without modification. This provides confidence that the coupling reaction will not be limited by reagent availability.

-

Moderate Solubility: If solubility is in the 50-100 mg/mL range, standard concentrations may not be achievable. Consider using a slightly larger solvent volume or gentle warming to aid dissolution. A double coupling strategy may be warranted to ensure the reaction goes to completion.

-

Low Solubility (DCM): If solubility is low (<20 mg/mL), the solvent is inappropriate for dissolving the amino acid for coupling. Its use should be restricted to washing steps where dissolution is not the primary goal.[7]

Decision-Making Workflow for SPPS Protocol

The determined solubility directly informs the strategy for incorporating this compound into a peptide sequence.

Caption: Decision workflow based on solubility results.

Conclusion

While theoretical predictions provide a useful starting point, the successful incorporation of novel building blocks like this compound demands empirical validation. The solubility of this reagent is a critical parameter that directly influences coupling efficiency and the purity of the final peptide product. By employing the robust experimental protocol detailed in this guide, researchers can obtain reliable, quantitative solubility data. This data empowers scientists and drug development professionals to make informed decisions, optimize their synthesis protocols, and confidently utilize this unique amino acid to advance their research, ultimately mitigating risks of failed syntheses and complex purifications.

References

- Vertex AI Search. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved January 19, 2026.

- Google Patents. (2019). WO2019241586A1 - Solvent system for solid phase peptide synthesis.

-

ResearchGate. (n.d.). List of some solvents used for SPPS. [Diagram]. Retrieved January 19, 2026, from [Link]

-

Wegner, K., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved January 19, 2026, from [Link]

-

A reliable supplier. (n.d.). Choosing the Right Fmoc Amino Acid for Your Peptide Synthesis. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. [Diagram]. Retrieved January 19, 2026, from [Link]

-

Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved January 19, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. nbinno.com [nbinno.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. WO2019241586A1 - Solvent system for solid phase peptide synthesis - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. biotage.com [biotage.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectral Data of Fmoc-2-fluoro-DL-phenylglycine

Introduction: The Significance of Fluorinated Amino Acids in Modern Drug Discovery

In the landscape of contemporary drug development, the strategic incorporation of fluorine into bioactive molecules has emerged as a paramount tool for enhancing pharmacological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the various classes of fluorinated compounds, fluorinated amino acids are of particular interest as building blocks for peptides and peptidomimetics, offering a route to novel therapeutics with improved efficacy and pharmacokinetic profiles.[3]

Fmoc-2-fluoro-DL-phenylglycine is a key example of such a building block. The presence of a fluorine atom on the ortho position of the phenyl ring introduces specific electronic and steric features that can modulate peptide conformation and interactions. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is standard in solid-phase peptide synthesis, making this compound a readily usable component in the synthesis of complex peptides.[4] A thorough understanding of its structural and electronic properties, as revealed by Nuclear Magnetic Resonance (NMR) spectroscopy, is therefore crucial for researchers in peptide chemistry and drug discovery.

This technical guide provides a comprehensive analysis of the ¹H and ¹⁹F NMR spectral data of this compound. We will delve into the experimental protocols for data acquisition, a detailed interpretation of the spectra, and the underlying principles that govern the observed chemical shifts and coupling constants. This guide is intended for researchers, scientists, and drug development professionals who utilize fluorinated amino acids and NMR spectroscopy in their work.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

Obtaining high-quality, reproducible NMR data is foundational to accurate spectral interpretation. The following protocol outlines the key steps and considerations for the ¹H and ¹⁹F NMR analysis of this compound.

Methodology

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹⁹F NMR.[5]

-

Select a suitable deuterated solvent. Deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for Fmoc-protected amino acids.[5] CDCl₃ is often preferred for its ability to dissolve many organic compounds, while DMSO-d₆ is an excellent alternative for less soluble compounds.[5] For the purpose of this guide, we will consider the spectra in CDCl₃.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6]

-

If necessary, gently warm or vortex the vial to ensure complete dissolution.[6]

-

Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove any particulate matter.[6]

-

For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (0.00 ppm for ¹H NMR).[5] Alternatively, the residual solvent peak can be used as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H).[5] For ¹⁹F NMR, an external reference such as CFCl₃ (0.00 ppm) or an internal reference like trifluoroacetic acid (-76.55 ppm) can be used.[7][8]

-

-

NMR Data Acquisition :

-

Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

For ¹H NMR :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

For ¹⁹F NMR :

-

Acquire a one-dimensional fluorine spectrum. Due to the high sensitivity of the ¹⁹F nucleus, fewer scans are typically required compared to ¹³C NMR.[1]

-

Proton decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in singlets for each fluorine environment. However, the coupled spectrum provides valuable information about through-bond and through-space interactions.[1]

-

-

2D NMR (Optional) : For unambiguous assignment of all signals, especially in complex molecules, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[5]

-

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.[5]

-

Manually or automatically correct the phase of the spectrum.[5]

-

Apply a baseline correction to ensure accurate integration.[5]

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.[5]

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the Fmoc protecting group, the phenylglycine moiety, and the exchangeable protons of the amine and carboxylic acid groups. The fluorine atom at the ortho position of the phenyl ring introduces characteristic splitting patterns due to ¹H-¹⁹F coupling.

Predicted ¹H NMR Data (in CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| Fmoc-H (4H) | 7.77 | d | J = 7.5 |

| Fmoc-H (4H) | 7.60 - 7.30 | m | - |

| Phenyl-H (4H) | 7.40 - 7.00 | m | - |

| NH | ~6.0 - 7.0 | br d | - |

| α-CH | ~5.40 | d | J = ~7.0 (³JHH) |

| Fmoc-CH, CH₂ | 4.50 - 4.20 | m | - |

| COOH | > 10.0 | br s | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.

Interpretation of the ¹H NMR Spectrum

-

Fmoc Group Protons (δ 7.8 - 7.3 ppm) : The eight aromatic protons of the fluorenyl group typically appear as a set of multiplets in the downfield region of the spectrum. The two protons adjacent to the CH₂ group often appear as a distinct doublet around 7.77 ppm.[4] The remaining six protons of the Fmoc group will resonate as a complex multiplet between 7.60 and 7.30 ppm.[4]

-

Phenyl Ring Protons (δ 7.4 - 7.0 ppm) : The four protons of the 2-fluorophenyl ring will also appear in the aromatic region. Due to the presence of the fluorine substituent, these protons will exhibit complex splitting patterns arising from both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings. The ortho, meta, and para couplings to fluorine will further split these signals.

-

Amide Proton (NH, δ ~6.0 - 7.0 ppm) : The amide proton typically appears as a broad doublet due to coupling with the α-proton. Its chemical shift can be concentration and solvent-dependent.

-

Alpha-Proton (α-CH, δ ~5.4 ppm) : The proton attached to the chiral center is expected to resonate as a doublet due to coupling with the adjacent NH proton. Further splitting due to long-range coupling with the fluorine atom (⁴JHF) is possible.

-

Fmoc Methylene and Methine Protons (δ 4.5 - 4.2 ppm) : The CH and CH₂ protons of the Fmoc group typically appear as a multiplet in this region.[5]

-

Carboxylic Acid Proton (COOH, δ > 10.0 ppm) : The carboxylic acid proton is highly deshielded and appears as a broad singlet at a very downfield chemical shift. Its signal may be broad and can exchange with trace amounts of water in the solvent.

¹⁹F NMR Spectral Analysis of this compound

¹⁹F NMR is a powerful technique for studying fluorinated molecules due to its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus.[1] This means that small changes in the electronic environment around the fluorine atom can lead to significant changes in its chemical shift, providing detailed structural information.

Predicted ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity in Proton-Coupled Spectrum |

| Phenyl-F | ~ -110 to -120 | Multiplet |

Interpretation of the ¹⁹F NMR Spectrum

-

Chemical Shift : The chemical shift of the fluorine atom in an aromatic ring is sensitive to the electronic effects of the substituents. For a fluorine atom in an ortho-position on a phenyl ring, a chemical shift in the range of -110 to -120 ppm (relative to CFCl₃) is expected.[7]

-

Coupling in the Proton-Coupled Spectrum : In a proton-coupled ¹⁹F NMR spectrum, the fluorine signal will appear as a multiplet due to coupling with the neighboring aromatic protons. The magnitude of these coupling constants provides valuable structural information:

-

³JHF (ortho coupling) : Typically in the range of 6-10 Hz.

-

⁴JHF (meta coupling) : Typically in the range of 4-8 Hz.

-

⁵JHF (para coupling) : Typically in the range of 0-3 Hz. The exact values of these coupling constants can be used to confirm the position of the fluorine substituent on the aromatic ring. In a proton-decoupled ¹⁹F NMR spectrum, this multiplet would collapse into a single sharp singlet.

-

Visualization of Key Structural Relationships

To better understand the connectivity and through-space interactions within this compound, a logical relationship diagram is presented below.

Caption: Logical relationships in this compound.

Conclusion: A Powerful Tool for Peptide Science

The detailed analysis of the ¹H and ¹⁹F NMR spectra of this compound provides a comprehensive structural fingerprint of this important building block. The characteristic chemical shifts and coupling patterns, particularly the ¹H-¹⁹F couplings, allow for unambiguous confirmation of its structure and purity. For researchers in peptide synthesis and drug discovery, a thorough understanding of this spectral data is essential for quality control and for gaining insights into how the fluorinated residue may influence the conformation and biological activity of larger peptides. The principles and protocols outlined in this guide serve as a valuable resource for the effective application of NMR spectroscopy in the characterization of fluorinated amino acids and their derivatives.

References

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

-

Proton and fluorine NMR spectra of fluorobenzene. Available at: [Link]

-

19Flourine NMR. Available at: [Link]

-

Fluorine NMR. Available at: [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC - NIH. Available at: [Link]

-

NMR sample preparation guidelines. Available at: [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

-

FLOURINE COUPLING CONSTANTS. Available at: [Link]

-

Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions | Journal of the American Chemical Society. Available at: [Link]

-

Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09987A - The Royal Society of Chemistry. Available at: [Link]

-

Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins - PubMed. Available at: [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. Available at: [Link]

-

chemical shift of functional groups in 13C NMR spectroscopy - YouTube. Available at: [Link]

-

Coupling of Protons with Fluorine Page - ResearchGate. Available at: [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). Available at: [Link]

-

a guide to 13c nmr chemical shift values. Available at: [Link]

-

19F NMR Reference Standards. Available at: [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]

-

1H NMR spectra were recorded at 300 and 400 MHz. Available at: [Link]

-

Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC - PubMed Central. Available at: [Link]

-

Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - MDPI. Available at: [Link]

-

14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. Available at: [Link]

-

Wiley-VCH 2008 - Supporting Information. Available at: [Link]

-

An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - The Royal Society of Chemistry. Available at: [Link]

-

FMOC-chloride - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

-

Fmoc-4-fluoro-L-phenylglycine - 1 g - Anaspec. Available at: [Link]

-

Fluorine NMR study of proline-rich sequences using fluoroprolines - Recent. Available at: [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. biophysics.org [biophysics.org]

- 3. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. colorado.edu [colorado.edu]

A Comprehensive Technical Guide to the Sourcing and Application of Fmoc-2-fluoro-DL-phenylglycine for Advanced Peptide Synthesis

For researchers, medicinal chemists, and professionals in drug development, the incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern therapeutic design. Among these, fluorinated amino acids have garnered significant attention for their ability to modulate the conformational, metabolic, and binding properties of peptides. This guide provides an in-depth technical overview of Fmoc-2-fluoro-DL-phenylglycine, a key building block for introducing fluorine into peptide structures. We will explore its commercial availability, critical quality control parameters, and best practices for its application in solid-phase peptide synthesis (SPPS), with a focus on mitigating the inherent challenges associated with phenylglycine derivatives.

The Strategic Advantage of Fluorinated Phenylglycine in Peptide and Drug Discovery

The introduction of fluorine into a peptide backbone can profoundly influence its biological activity and pharmacokinetic profile. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to:

-

Enhanced Metabolic Stability: The C-F bond is resistant to enzymatic cleavage, which can protect the peptide from degradation and prolong its in vivo half-life.

-

Modulation of Conformational Preferences: The steric and electronic effects of fluorine can alter the dihedral angles of the peptide backbone, influencing its secondary structure and, consequently, its binding affinity to target receptors.

-

Improved Binding Affinity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and create favorable electrostatic interactions within a protein binding pocket.

-

Increased Lipophilicity: Fluorine substitution can enhance the lipophilicity of a peptide, potentially improving its membrane permeability and oral bioavailability.

This compound offers a direct route to leveraging these advantages in peptide synthesis. The Fmoc protecting group is ideal for standard solid-phase peptide synthesis (SPPS) protocols, allowing for its seamless integration into automated and manual synthesis workflows.

Commercial Sourcing of this compound: A Comparative Overview

A reliable supply of high-purity this compound is crucial for reproducible and successful peptide synthesis. Several chemical suppliers offer this and related derivatives. Below is a comparative table of some of the key commercial sources.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Notes |

| LabSolutions | This compound | 433291-96-4 | C23H18FNO4 | Not specified | Direct listing for the DL-racemic mixture.[1] |

| Chem-Impex | Fmoc-2-fluoro-L-phenylalanine | 205526-26-7 | C24H20FNO4 | ≥ 99.5% (Chiral HPLC) | Enantiomerically pure L-form.[2] |

| Chem-Impex | Fmoc-L-phenylglycine | 102410-65-1 | C23H19NO4 | ≥ 99% (Assay) | Non-fluorinated L-form for comparison.[3] |

| Anaspec | Fmoc-4-fluoro-L-phenylglycine | 872359-16-5 | C23H18FNO4 | ≥95% (HPLC) | Isomeric fluorinated L-phenylglycine.[4] |

| Aapptec Peptides | Fmoc-Phe(2-F)-OH | 205526-26-7 | C24H20FNO4 | Lot-specific | Enantiomerically pure L-form.[5] |

| Spectrum Chemical | Fmoc-Amino Acids | Various | Various | Various | General supplier of Fmoc-protected amino acids.[6] |

| Carl ROTH | Fmoc-Amino Acids | Various | Various | ≥99% | Supplier of high-purity reagents for peptide synthesis.[7] |

Note: When sourcing this compound, it is imperative to request a lot-specific Certificate of Analysis (CoA) to verify the identity, purity, and enantiomeric ratio of the product.

Quality Control and Characterization of this compound

Ensuring the quality of the starting material is a critical, self-validating step in any peptide synthesis workflow. The primary analytical techniques for characterizing this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC Analysis for Purity and Enantiomeric Ratio

Reverse-phase HPLC (RP-HPLC) is the standard method for determining the purity of Fmoc-amino acids. A typical protocol involves:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA).

-

Detection: UV absorbance at 254 nm or 265 nm, characteristic of the Fmoc group.

For the DL-racemic mixture, chiral HPLC is necessary to resolve the D- and L-enantiomers. Macrocyclic glycopeptide-based chiral stationary phases are particularly effective for this purpose.[8]

A detailed protocol for the derivatization of amino acids with Fmoc-Cl and subsequent HPLC-MS/MS analysis can provide highly sensitive and specific quantification.[9][10][11]

NMR Spectroscopy for Structural Verification

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. The expected proton NMR spectrum would show characteristic signals for the fluorenyl group, the phenyl ring with fluorine substitution, and the α-proton of the amino acid. Representative spectra for similar Fmoc-amino acids like Fmoc-Gly-OH and Fmoc-Phe-OH can be found in chemical databases for comparison.[12][13]

Experimental Protocol: Incorporation of this compound into Peptides via SPPS

The primary challenge when incorporating phenylglycine and its derivatives into a growing peptide chain is the risk of racemization at the α-carbon. This is due to the increased acidity of the α-proton. Therefore, the choice of coupling reagent is critical to maintaining stereochemical integrity. The following protocol is designed to minimize racemization.

Reagents and Materials

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

This compound

-

Other Fmoc-protected amino acids

-

Coupling Reagents (Choose one):

-

COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate)

-

DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)

-

-

Base: Diisopropylethylamine (DIEA) or a hindered base like 2,4,6-collidine.

-

Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM, Isopropanol

-

Cleavage Cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

Step-by-Step Synthesis Protocol

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15-20 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Coupling of this compound:

-

Dissolve this compound (3 eq.), COMU (3 eq.), and DIEA (6 eq.) in DMF.

-

Alternatively, use DEPBT (3 eq.) and DIEA (6 eq.). The use of DEPBT has been shown to be remarkably resistant to racemization.[14][15]

-

Add the activation mixture to the resin and couple for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test or other qualitative ninhydrin-based test.

-

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups with acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.

-

Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the crude peptide and purify by preparative RP-HPLC.

-

-

Characterization: Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry.

Causality Behind Experimental Choices

The selection of COMU or DEPBT as the coupling reagent is a critical, evidence-based decision to mitigate racemization. COMU is a third-generation uronium-type coupling reagent that has demonstrated high coupling efficiency and reduced epimerization.[16][17] Its mechanism involves the formation of an activated ester that is less prone to racemization. DEPBT is another highly effective coupling reagent that shows remarkable resistance to racemization, particularly for sterically hindered or sensitive amino acids.[15][18]

The use of a hindered base such as 2,4,6-collidine can also help to suppress racemization compared to more commonly used bases like DIEA.

Visualization of Workflows and Logical Relationships

Experimental Workflow for SPPS

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Decision-Making for Minimizing Racemization

Caption: Decision-making process to minimize racemization.

Conclusion

This compound is a valuable tool for the design and synthesis of novel peptides with enhanced therapeutic potential. By understanding the inherent challenges associated with its use, particularly the risk of racemization, and by implementing robust synthetic protocols with appropriate coupling reagents, researchers can successfully incorporate this and other fluorinated amino acids into their peptide candidates. Careful sourcing from reputable suppliers and rigorous quality control are paramount to ensuring the success of these synthetic endeavors. This guide provides a framework for the confident and effective application of this compound in advanced peptide research and development.

References

-

Albericio, F., & El-Faham, A. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6-9. [Link]

-

Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). [Link]

-

LabSolutions. (n.d.). This compound. [Link]

-

Li, H., et al. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3- benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization. Organic Letters, 1(1), 91-94. [Link]

-

Pan, M., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino Acids, 46(11), 2533-2542. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications. [Link]

-

Subirós-Funosas, R., et al. (2009). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(1), 45-50. [Link]

-

Ye, Y. H., & Li, H. T. (2005). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. Biopolymers, 80(2-3), 172-180. [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Phe(2-F)-OH [205526-26-7]. [Link]

-

Anaspec. (n.d.). Fmoc-4-fluoro-L-phenylglycine - 1 g. [Link]

-

Carl ROTH. (n.d.). Fmoc-Glycine, 5 g. [Link]

-

Wikipedia. (n.d.). DEPBT. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Fmoc-4-fluoro-L-phenylglycine - 1 g [anaspec.com]

- 5. peptide.com [peptide.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. Fmoc-Glycine, 5 g, CAS No. 29022-11-5 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. researchgate.net [researchgate.net]

- 12. Fmoc-Gly-OH(29022-11-5) 1H NMR spectrum [chemicalbook.com]

- 13. Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum [chemicalbook.com]

- 14. DEPBT - Wikipedia [en.wikipedia.org]

- 15. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Fluorinated Amino Acids in Peptide Chemistry

Abstract

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in peptide chemistry and drug discovery. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted roles of fluorinated amino acids. We will delve into the fundamental physicochemical properties imparted by fluorine, explore synthetic strategies for creating these valuable building blocks, and detail their incorporation into peptides. Furthermore, this guide will illuminate the profound impact of fluorination on peptide structure, stability, and biological activity, supported by field-proven insights and methodologies.

Part 1: The Unique Physicochemical Impact of Fluorine

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a valuable addition to the medicinal chemist's toolbox.[1][2] Its small van der Waals radius, similar to that of hydrogen, allows it to act as a subtle steric replacement, while its high electronegativity creates a strong, polarized carbon-fluorine (C-F) bond with a significant dipole moment.[1] These characteristics manifest in several key modulations of amino acid and peptide properties:

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly alter the acidity and basicity of nearby functional groups.[3][4] This effect is particularly pronounced when fluorine is installed at the β or γ-position to an amine, leading to a notable decrease in pKa.[3] This modulation can be critical for optimizing ligand-receptor interactions and improving pharmacokinetic profiles.[4]

-

Conformational Control: The introduction of fluorine can exert significant control over the conformational preferences of amino acid side chains and the peptide backbone.[5] This is particularly well-documented for proline residues, where stereospecific fluorination can influence the cis-trans isomerization of the peptide bond and the puckering of the pyrrolidine ring.[6][7] This conformational restriction can be exploited to "freeze" peptides into their bioactive conformations.[1]

-

Enhanced Metabolic Stability: Peptides often suffer from rapid degradation by proteases, limiting their therapeutic potential.[8][9] The incorporation of fluorinated amino acids can enhance resistance to enzymatic cleavage.[1][8][10][11][12] The strong C-F bond and altered electronic environment can hinder the action of proteolytic enzymes, thereby increasing the in vivo half-life of peptide drugs.[8][12]

-

Increased Lipophilicity: Fluorination is a common strategy to increase the lipophilicity of molecules, which can improve their ability to cross cell membranes.[1][13] However, the relationship between fluorination and lipophilicity is not always linear and can exhibit a characteristic "checkmark-shape" depending on the degree of fluorination.[14] Strategic placement of fluorine can therefore be used to fine-tune the hydrophobic/hydrophilic balance of a peptide.

Part 2: Synthesis of Fluorinated Amino Acids

The synthesis of fluorinated amino acids is a complex field, with no single universal method.[] The choice of synthetic route depends on the desired location and number of fluorine atoms.[] Broadly, these strategies can be categorized into two main approaches:

Building Block Approach

This strategy involves the synthesis of fluorinated precursors that are then elaborated into the final amino acid. This can include the transformation of fluorinated imines or nickel-catalyzed reactions with bromodifluoroacetate.[16]

Direct Fluorination

This approach involves the late-stage introduction of fluorine onto an existing amino acid scaffold.[16] This can be achieved through:

-

Electrophilic Fluorination: Reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are used to deliver an electrophilic fluorine atom to electron-rich centers.[17][18] This method has been successfully employed for the C(sp³)–H direct fluorination of both aliphatic and aromatic amino acids.[19]

-

Nucleophilic Fluorination: Nucleophilic fluoride sources, such as potassium fluoride (KF) or diethylaminosulfur trifluoride (DAST), are used to displace a leaving group.[17][18] This is a common method for producing α-monofluoroalkyl-α-amino acids.[17]

A variety of modern synthetic methods, including photoredox catalysis, have also been developed to access complex fluorinated amino acids under mild conditions.[19][20]

Experimental Protocol: Electrophilic Fluorination of an Amino Acid Derivative

This protocol provides a general methodology for the α-fluorination of a protected amino acid derivative using an electrophilic fluorine source.

-

Substrate Preparation: Dissolve the N-protected amino acid ester (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) under an inert atmosphere (e.g., argon, nitrogen).

-

Base Addition: Cool the solution to -78 °C and add a strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LHMDS)) (1.1 equivalents) dropwise to generate the enolate.

-

Fluorination: After stirring for 30-60 minutes at -78 °C, add a solution of the electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide (NFSI)) (1.2 equivalents) in the same solvent.

-

Quenching: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 3: Incorporation of Fluorinated Amino Acids into Peptides

The primary method for incorporating fluorinated amino acids into peptides is Solid-Phase Peptide Synthesis (SPPS).[5] While SPPS is a robust technique, the unique properties of fluorinated amino acids can present challenges.[1][2][21]

-

Reduced Reactivity: The electron-withdrawing effect of fluorine can decrease the nucleophilicity of the amino group, leading to slower and less efficient coupling reactions.[1][2][21]

-

Optimization Strategies: To overcome these challenges, it may be necessary to use stronger coupling reagents, extend coupling times, or perform double couplings. Careful selection of protecting groups is also crucial.

Workflow for SPPS with Fluorinated Amino Acids

Caption: Standard Fmoc-SPPS workflow for incorporating fluorinated amino acids.

Part 4: Applications in Peptide and Protein Design

The unique properties conferred by fluorine have led to a wide range of applications in peptide and protein science.

Enhancing Therapeutic Properties

Fluorinated amino acids are instrumental in overcoming the inherent limitations of peptide therapeutics.[2][21] By improving metabolic stability and modulating lipophilicity, fluorination can enhance the bioavailability and in vivo efficacy of peptide drugs.[8][12][13] Case studies on peptides for treating HIV, diabetes, and infections have demonstrated the, at times unpredictable, but often beneficial impact of these substitutions.[2] For example, fluorinated analogs of glucagon-like peptide-1 (GLP-1) have shown increased proteolytic stability while retaining biological activity.[8][12]

Modulating Biological Activity

The ability of fluorine to influence conformation and electronic environments can be harnessed to fine-tune the interaction of peptides with their biological targets.[1] Strategic fluorination can either enhance or decrease binding affinity, providing a tool for probing and optimizing ligand-receptor interactions.[1]

Probing Structure and Function with ¹⁹F NMR

Fluorine's favorable NMR characteristics, including its 100% natural abundance and high sensitivity, make it an excellent probe for studying protein and peptide structure and dynamics.[22][23][24] Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a background-free window to observe the local environment of the fluorinated residue.[22][23][25] This technique is particularly powerful for monitoring conformational changes, protein folding, and protein-ligand interactions.[22][23]

Part 5: Characterization of Fluorinated Peptides

The characterization of fluorinated peptides employs standard analytical techniques, with some specific considerations.

-

High-Performance Liquid Chromatography (HPLC): Used for purification and purity assessment. The increased hydrophobicity of fluorinated peptides may require adjustments to the mobile phase composition.

-

Mass Spectrometry (MS): Essential for confirming the molecular weight and sequence of the peptide.

-

Circular Dichroism (CD) Spectroscopy: Used to assess the secondary structure of the peptide and the impact of fluorination on its folding.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In addition to ¹⁹F NMR, ¹H and ¹³C NMR are used for detailed structural elucidation.

Part 6: Future Perspectives

The field of fluorinated amino acids in peptide chemistry continues to evolve. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse fluorinated building blocks.[26] Furthermore, a deeper understanding of the intricate relationship between the position and degree of fluorination and the resulting physicochemical and biological properties will enable a more rational design of fluorinated peptides with tailored therapeutic profiles.[2][21] The continued development of biosynthetic methods for incorporating fluorinated amino acids will also open new avenues for the production of novel fluorinated proteins and peptides.[27][28]

References

-

O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Breen, J., et al. (2022). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 17(10), 1147-1163. [Link]

-

Breen, J., et al. (2022). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed, 35(10), 1147-1163. [Link]

-

Wang, F., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 469-485. [Link]

-

Mykhailiuk, P. K. (2020). Applications of fluorine-containing amino acids for drug design. Future Medicinal Chemistry, 12(4), 355-381. [Link]

-

Marsh, E. N. G., & Suzuki, Y. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology, 9(6), 1241-1250. [Link]

-

Mennie, K. M., & Doyle, A. G. (2017). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 73(29), 3971-3983. [Link]

-

Tressler, C. M., & Zondlo, N. J. (2014). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry, 12(20), 3243-3250. [Link]

-

Marsh, E. N. G., & Suzuki, Y. (2014). Using (19)F NMR to probe biological interactions of proteins and peptides. ACS Chemical Biology, 9(6), 1241-1250. [Link]

-

Breen, J., et al. (2022). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 17(10), 1133-1145. [Link]

-

Moody, P., & Young, R. J. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 26(11), 3169. [Link]

-

Chaume, G., & Brigaud, T. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 25(23), 5707. [Link]

-

Roberts, L. R., & Koksch, B. (2020). Fluorinated peptide biomaterials. Biopolymers, 111(1), e23326. [Link]

-

Jackson, C. J., & Easton, C. J. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(8-9), 1145-1151. [Link]

-

Tipping, W. J., & Lee, M. (2021). Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. ChemBioChem, 22(12), 2059-2068. [Link]

-

Qiu, X. L., & Qing, F. L. (2011). Recent Advances in the Synthesis of Fluorinated Amino Acids. Current Organic Chemistry, 15(23), 4048-4063. [Link]

-

Goudet, G., & Berkowitz, D. B. (2006). Synthesis of Fluorinated β-Amino Acids. Current Organic Chemistry, 10(12), 1371-1393. [Link]

-

Bolarinwa, O., & Koksch, B. (2012). Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 85-106). [Link]

-

Marsh, E. N. G., & Suzuki, Y. (2014). Using F-19 NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology, 9(6), 1241-1250. [Link]

-

Luchinat, E., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1145-1154. [Link]

-

Uc, A., & Koksch, B. (2020). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules, 25(24), 5947. [Link]

-

Kim, H., et al. (2011). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry, 54(21), 7561-7565. [Link]

-

Salwiczek, M., & Koksch, B. (2012). Fluorinated Amino Acids in Peptide and Protein Assembly. Current Opinion in Chemical Biology, 16(5-6), 567-573. [Link]

-

Goto, Y., et al. (2022). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science, 13(31), 8963-8971. [Link]

-

Salwiczek, M., et al. (2013). Impact of Fluorination on Proteolytic Stability of Peptides in Human Blood Plasma. Bioorganic & Medicinal Chemistry, 21(15), 4474-4479. [Link]

-

Kim, H., et al. (2011). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry, 54(21), 7561-7565. [Link]

-

Goto, Y., et al. (2022). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science, 13(31), 8963-8971. [Link]

-

Jönsson, D., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3624-3628. [Link]

-

Buer, B. C., & Marsh, E. N. G. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(44), 6293-6302. [Link]

-

Mykhailiuk, P. K. (2018). A. Dependence of the lipophilicity (logP) on the number of fluorine... ResearchGate. [Link]

-

Tsortos, A., & Vourekas, A. (2017). Fluorescence Modulation of Green Fluorescent Protein Using Fluorinated Unnatural Amino Acids. Molecules, 22(7), 1194. [Link]

-

Jönsson, D., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]

-

Kim, H., & Lee, S. (2019). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. Organic Letters, 21(16), 6439-6443. [Link]

-

Despras, G., et al. (2015). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 80(11), 5486-5494. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 16. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. semanticscholar.org [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 28. researchgate.net [researchgate.net]

The Strategic Advantage of Fluorine in Amino Acid Side Chains: A Technical Guide for Drug Discovery and Peptide Engineering

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine into amino acid side chains has emerged as a powerful tool in medicinal chemistry and protein engineering. This guide provides a comprehensive technical overview of the multifaceted benefits of this approach, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental physicochemical principles governed by fluorine's unique properties, explore its profound impact on the modulation of amino acid and peptide characteristics, and provide detailed, field-proven experimental protocols for the synthesis and analysis of fluorinated biomolecules. This document is structured to serve as a practical resource, bridging theoretical concepts with actionable laboratory methods to empower the rational design of next-generation therapeutics and research tools.

Part 1: The Unique Physicochemical Properties of Fluorine

The substitution of hydrogen with fluorine, while seemingly a minor alteration, imparts a cascade of significant changes to the physicochemical profile of an amino acid. Fluorine's high electronegativity, second only to neon, and its relatively small van der Waals radius allow it to act as a unique bioisostere of a hydrogen atom, yet with profoundly different electronic consequences. The carbon-fluorine (C-F) bond is exceptionally strong and highly polarized, which is the root of many of the advantageous properties observed in fluorinated molecules.

A key consequence of fluorine's electronic nature is its ability to exert powerful stereoelectronic effects. These effects arise from the spatial arrangement of orbitals and can dictate the conformational preferences of a molecule. For instance, the "gauche effect" is often observed in fluorinated systems, where the gauche conformer is favored over the anti-conformer due to stabilizing hyperconjugative or electrostatic interactions. This has significant implications for pre-organizing the conformation of a peptide backbone or a drug molecule to favor a bioactive conformation. Furthermore, the introduction of fluorine can significantly increase the hydrophobicity and lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

Part 2: Modulating Amino Acid and Peptide Properties through Fluorination

Altering Acidity: The Impact on pKa